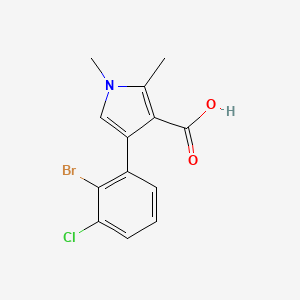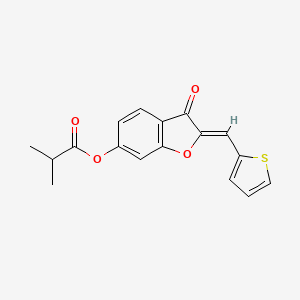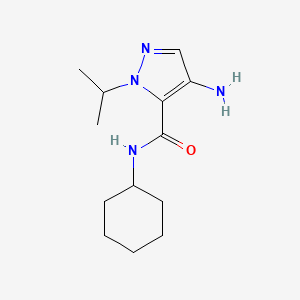
N1-((5-(フラン-2-イル(ヒドロキシ)メチル)チオフェン-2-イル)メチル)-N2-メチルオキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxalamide group
科学的研究の応用
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as anti-inflammatory and antimicrobial therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide typically involves multi-step organic reactions. One common method includes the formation of the furan and thiophene rings followed by their functionalization. The oxalamide group is introduced through a coupling reaction, often using reagents such as oxalyl chloride and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the integrity of the compound .
化学反応の分析
Types of Reactions
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxalamide group, potentially using agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group can produce amines .
作用機序
The mechanism by which N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can engage in π-π stacking interactions, while the oxalamide group can form hydrogen bonds. These interactions can influence biological pathways and molecular recognition processes .
類似化合物との比較
Similar Compounds
Compounds similar to N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide include:
Thiophene derivatives: Such as 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, which also features a thiophene ring and exhibits similar reactivity.
Furan derivatives: Compounds like furanones, which share the furan ring structure and undergo similar chemical reactions.
Uniqueness
What sets N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide apart is the combination of the furan and thiophene rings with the oxalamide group. This unique structure provides a distinct set of chemical and physical properties, making it a valuable compound for diverse scientific investigations .
特性
IUPAC Name |
N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N-methyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-14-12(17)13(18)15-7-8-4-5-10(20-8)11(16)9-3-2-6-19-9/h2-6,11,16H,7H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVWPOHICBYMMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1=CC=C(S1)C(C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)
![5-(4-phenyloxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2383471.png)

![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)
![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)
![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)
![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2383477.png)

![2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2383480.png)


![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2383492.png)
